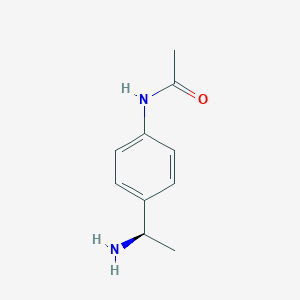

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORYGMLNMVLIDS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Synthesis

Strategies for Asymmetric Construction of the Chiral Center in (R)-N-(4-(1-Aminoethyl)phenyl)acetamide Analogs

The asymmetric construction of the chiral amine is the cornerstone of the synthesis. Methodologies are broadly categorized into catalytic approaches, where a small amount of a chiral entity generates a large amount of chiral product, and auxiliary-based methods, where a chiral molecule temporarily guides the stereochemical outcome.

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful tools for the enantioselective reduction of ketones and imines. ajchem-b.com For the synthesis of this compound, the direct asymmetric reductive amination of N-(4-acetylphenyl)acetamide or the asymmetric hydrogenation of its corresponding imine are viable routes. More commonly, the prochiral ketone is reduced to the chiral alcohol, which is then converted to the amine.

Ruthenium complexes featuring chiral ligands are particularly effective. The Noyori-Ikariya catalysts, such as Ru-TsDPEN complexes, are renowned for their high efficiency and enantioselectivity in the transfer hydrogenation of aromatic ketones. nih.govresearchgate.net In this process, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used in place of molecular hydrogen. nih.govmdpi.com The catalyst, possessing a chiral diamine ligand, facilitates the stereoselective transfer of a hydride to the ketone, yielding the chiral alcohol with high enantiomeric excess (ee). mdpi.com

The performance of these catalysts is highly dependent on reaction conditions such as temperature, solvent, and the nature of the base used. ethz.chresearchgate.net Optimization is crucial to maximize both conversion and enantioselectivity. ethz.ch

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Analogs with Ru-Based Catalysts

| Substrate | Catalyst | H-Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (1R,2S)-Aminoindanol-Ru | i-PrOH/KOH | High | up to 98% | mdpi.com |

| p-Chloroacetophenone | Chiral Ru(II) complex | i-PrOH/KOH | >99% | 89% | researchgate.net |

| p-Methoxyacetophenone | Chiral Ru(II) complex | i-PrOH/KOH | >99% | 88% | researchgate.net |

| α-Ketopantolactam | (S,S)-Ru-TsDPEN | HCOOH/Hunig's base | 99% | 95% | nih.gov |

Chiral auxiliaries are recoverable stereogenic compounds that are temporarily attached to a substrate to direct a stereoselective transformation. wikipedia.org For the synthesis of chiral amines, tert-butanesulfinamide, often referred to as Ellman's auxiliary, is exceptionally versatile. wikipedia.orgnih.gov

The synthesis begins with the condensation of (R)-tert-butanesulfinamide with the precursor ketone, N-(4-acetylphenyl)acetamide, to form a chiral N-sulfinyl ketimine. This reaction is typically promoted by a mild Lewis acid like Ti(OEt)₄. nih.gov The chiral sulfinyl group then directs the diastereoselective addition of a hydride reducing agent (e.g., NaBH₄) to the imine carbon. The steric bulk of the tert-butylsulfinyl group effectively shields one face of the imine, leading to the preferential formation of one diastereomer. The final step involves the acidic cleavage of the sulfinyl group to liberate the desired (R)-chiral primary amine. wikipedia.orgiupac.org

The high diastereoselectivities achieved and the straightforward removal of the auxiliary make this a robust and widely applied method for synthesizing a variety of chiral amines. nih.goviupac.org

A key strategy for synthesizing the target compound involves the enantioselective reduction of the ketone intermediate, N-(4-acetylphenyl)acetamide, to the corresponding chiral alcohol, (R)-N-(4-(1-hydroxyethyl)phenyl)acetamide. This alcohol can then be converted into the target amine, for instance, via a Mitsunobu reaction followed by hydrolysis or by conversion to a mesylate and subsequent displacement with an amine source.

Asymmetric transfer hydrogenation (ATH) is a premier method for this ketone reduction. liv.ac.uk Catalysts like the Ru-TsDPEN systems are highly effective, using isopropanol or formic acid as the hydrogen source. mdpi.comnih.gov The reaction is known for its operational simplicity and tolerance of various functional groups. The choice of the specific ligand enantiomer, (R,R)- or (S,S)-TsDPEN, dictates the stereochemistry of the resulting alcohol. For the desired (R)-alcohol, the (R,R)-catalyst is typically employed. High yields and enantiomeric excesses, often exceeding 95%, are achievable under optimized conditions. nih.gov

Enzymatic Synthesis and Biocatalytic Routes to Chiral Aminoethylphenyl Acetamides

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comrsc.org For the production of chiral amines, ω-transaminases (ω-TAs) are particularly powerful enzymes. uni-greifswald.de These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. semanticscholar.org

The direct asymmetric synthesis of this compound can be achieved in a single step from N-(4-acetylphenyl)acetamide using an (R)-selective ω-transaminase. The high stereoselectivity of the enzyme ensures the formation of the desired enantiomer with very high optical purity (>99% ee). nih.gov

A significant challenge in transaminase reactions is the unfavorable equilibrium, which often limits the conversion. semanticscholar.org Strategies to overcome this include using a large excess of the amine donor or employing an in situ product removal (ISPR) system. For instance, the co-product acetone (B3395972) (when using isopropylamine as the donor) can be removed to drive the reaction towards completion. semanticscholar.org The use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can also be necessary to solubilize the often-hydrophobic ketone substrates, although enzyme stability and activity must be carefully optimized in their presence. semanticscholar.org

Table 2: Key Parameters in Biocatalytic Transamination

| Parameter | Challenge | Optimization Strategy | Reference |

|---|---|---|---|

| Reaction Equilibrium | Often unfavorable, limiting conversion. | Use large excess of amine donor; in situ product removal. | semanticscholar.org |

| Substrate Solubility | Ketone substrates can be poorly soluble in aqueous media. | Addition of organic co-solvents (e.g., DMSO). | semanticscholar.org |

| Product Inhibition | The chiral amine product can inhibit the enzyme. | In situ product removal (e.g., two-phase systems). | semanticscholar.org |

| Enzyme Selection | Finding an enzyme with activity for bulky ketones. | Enzyme screening and protein engineering. | uni-greifswald.de |

Multi-Step Synthetic Sequences and Route Design for the Compound and its Derivatives

A practical and scalable synthetic route for this compound can be designed starting from readily available materials. A common starting point is 4-aminoacetophenone.

A plausible multi-step sequence is as follows:

Acetylation: The amino group of 4-aminoacetophenone is first protected, typically by acetylation with acetic anhydride (B1165640) or acetyl chloride, to yield N-(4-acetylphenyl)acetamide. This step prevents side reactions in subsequent steps.

Asymmetric Synthesis of the Chiral Center: This is the crucial enantioselective step. Several of the aforementioned methods can be employed:

Route A (Enzymatic Transamination): Direct conversion of N-(4-acetylphenyl)acetamide to this compound using an (R)-selective ω-transaminase. This is the most direct route.

Route B (Asymmetric Reduction followed by Conversion): Asymmetric transfer hydrogenation of N-(4-acetylphenyl)acetamide using a chiral ruthenium catalyst (e.g., (R,R)-Ru-TsDPEN) to produce (R)-N-(4-(1-hydroxyethyl)phenyl)acetamide. The resulting chiral alcohol is then converted to the amine. This can be achieved by activating the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an ammonia (B1221849) equivalent (e.g., sodium azide (B81097) followed by reduction).

Deprotection and Isolation: If any protecting groups were used for the amino function during the conversion of the alcohol, they are removed in the final step, followed by purification of the target compound.

This modular design allows for flexibility in choosing the most efficient and cost-effective method for the key stereochemistry-defining step.

Optimization of Reaction Conditions for Stereospecific Yield and Purity

Achieving high stereospecific yield and purity requires careful optimization of reaction parameters. ethz.ch

In catalytic asymmetric hydrogenation , key variables include:

Catalyst Loading: Lowering the catalyst loading (substrate-to-catalyst ratio, S/C) is economically desirable but can lead to longer reaction times or incomplete conversion. An optimal balance must be found. nih.gov

Hydrogen Source and Pressure: For direct hydrogenation, H₂ pressure can influence reaction rates. For ATH, the choice and concentration of the hydrogen donor (e.g., formic acid/base ratio) are critical. nih.govrsc.org

Temperature: Temperature affects both reaction rate and enantioselectivity. Often, lower temperatures favor higher ee but decrease the rate. ethz.chresearchgate.net

Solvent: The solvent can significantly impact catalyst activity and selectivity. ethz.ch

In enzymatic synthesis , optimization focuses on:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

Co-solvent: The type and concentration of co-solvents like DMSO must be optimized to balance substrate solubility with enzyme performance. semanticscholar.org

Substrate and Amine Donor Concentration: High substrate concentrations are desired for process efficiency but can lead to substrate or product inhibition. The concentration of the amine donor also needs to be optimized to drive the equilibrium favorably without inhibiting the enzyme. semanticscholar.org

Enzyme Immobilization: Immobilizing the enzyme can improve its stability, allow for reuse, and simplify product purification. nih.gov

By systematically adjusting these parameters, synthetic routes can be refined to produce this compound with excellent chemical and optical purity on a practical scale.

Diastereomeric and Enantiomeric Resolution Techniques for Mixture Separation

When a synthetic route yields a racemic mixture of N-(4-(1-aminoethyl)phenyl)acetamide or its amine precursor, resolution techniques are employed to separate the enantiomers. These methods are broadly categorized into diastereomeric and enantiomeric resolution.

Diastereomeric Resolution

Diastereomeric resolution is a classical and widely used method that involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 1-(4-aminophenyl)ethanamine, derivatives of tartaric acid, such as (+)-tartaric acid or its dibenzoyl derivatives, are commonly employed as resolving agents. gavinpublishers.compsu.edu The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base. The choice of solvent is critical and can significantly influence the efficiency of the resolution. psu.edu

| Racemic Compound | Resolving Agent | Solvent | Isolated Diastereomer | Reported Enantiomeric Purity |

| Racemic 1-phenylethanamine derivatives | (+)-Tartaric Acid | Methanol/Water | Salt of one enantiomer | High diastereomeric excess |

| Racemic amines | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Various organic solvents | Salt of one enantiomer | High diastereomeric excess |

Enantiomeric Resolution

Enantiomeric resolution techniques directly separate the enantiomers without converting them into diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for this purpose. semanticscholar.orgnih.gov

The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP. For the analysis and purification of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation (resolution). By carefully optimizing the CSP and the mobile phase composition, baseline separation of the two enantiomers can be achieved, allowing for the isolation of the desired (R)-enantiomer with high purity. semanticscholar.org

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Hexane/Isopropanol or Hexane/Ethanol | Differential interaction (e.g., hydrogen bonding, π-π interactions) between the enantiomers and the chiral selector. semanticscholar.orgnih.gov |

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide. These techniques provide detailed information on atom connectivity, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals would include a doublet for the methyl protons of the aminoethyl group, a quartet for the methine proton, distinct aromatic signals for the para-substituted benzene (B151609) ring, a singlet for the acetamide (B32628) methyl group, and a broad singlet for the amide proton. The specific chemical shifts (δ) and coupling constants (J) are instrumental in confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon of the aminoethyl group, the methine carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the carbonyl carbon of the acetamide group, and the methyl carbon of the acetamide group.

Specific experimental NMR data for this compound is not widely available in general scientific literature but would be generated during its synthesis and characterization in a research setting.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O), the calculated exact mass is 178.1106 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the molecular formula.

Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Key fragmentation patterns would likely involve the loss of the aminoethyl side chain or cleavage of the amide bond, yielding characteristic fragment ions that support the proposed structure.

Table 1: Expected HRMS Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Calculated Exact Mass | 178.1106 Da |

| Expected [M+H]⁺ | 179.1184 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinctive absorption bands.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3300-3500 (primary amine) |

| Amide | N-H Stretch | ~3300 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Alkyl | C-H Stretch | ~2850-2960 |

| Amide | C=O Stretch | ~1650 (Amide I) |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, an aromatic chromophore, would result in characteristic absorption maxima (λ_max) in the UV region, typically around 200-300 nm, corresponding to π→π* transitions.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for verifying the purity of the synthesized compound and, crucially for a chiral molecule, for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of a compound. sielc.com Using a suitable reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, a single sharp peak corresponding to the compound should be observed. sielc.com The purity is quantified by integrating the area of this peak relative to the total area of all peaks in the chromatogram. A purity level of >95% or >98% is often required for research and pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation and Purity

For a chiral compound, confirming the enantiomeric excess (e.e.) is paramount. Chiral HPLC is the most common and reliable method for this purpose. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (R)- and (S)-N-(4-(1-Aminoethyl)phenyl)acetamide. nih.gov This differential interaction leads to different retention times, resulting in the separation of the two enantiomers into distinct peaks in the chromatogram.

By comparing the retention time of the synthesized sample to that of a racemic standard (a 50:50 mixture of both enantiomers), the peak corresponding to the (R)-enantiomer can be identified. The enantiomeric excess is then calculated from the integrated areas of the two peaks. For a sample to be considered enantiomerically pure, the e.e. should be >99%. The choice of the specific chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and the mobile phase (often a mixture of alkanes and alcohols) is critical for achieving successful separation. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-(4-(1-Aminoethyl)phenyl)acetamide |

| Acetonitrile |

| Water |

| Formic acid |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, thereby confirming the (R) or (S) assignment of a chiral center. researchgate.net

The determination of the absolute configuration of a light-atom molecule like this compound is possible due to a phenomenon known as anomalous dispersion or resonant scattering. researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, it creates small but measurable differences between the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). researchgate.net The analysis of these intensity differences, known as Bijvoet pairs, allows for the determination of the absolute structure of the crystal. researchgate.net

A critical parameter in this analysis is the Flack parameter, which provides a measure of the correctness of the assigned enantiomer. A value close to zero indicates that the assigned absolute configuration is correct, while a value near one suggests that the inverted structure is the correct one. researchgate.net

Beyond confirming the absolute stereochemistry, X-ray crystallography reveals detailed insights into the solid-state structure. It elucidates the molecule's conformation and identifies intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For this compound, hydrogen bonds involving the primary amine and the amide N-H and carbonyl groups would be expected to play a crucial role in stabilizing the crystal structure.

To perform this analysis, a high-quality single crystal of the enantiomerically pure compound must first be grown. The crystal is then subjected to X-ray diffraction, and the resulting data is processed to yield the final crystal structure. A summary of hypothetical crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O |

| Formula Weight | 178.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 16.2 Å |

| Volume | 1031.8 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 100 K |

| Final R-factor (R₁) | < 0.05 |

| Flack Parameter | 0.02(3) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction PredictionNo molecular docking simulations specifically predicting the ligand-target interactions of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide with biological macromolecules were identified. As a result, information for the following subsections is not available.

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Due to the absence of specific research on this compound in the provided search results, the article cannot be generated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, such as an N-phenylacetamide derivative, and its biological target at an atomic level. frontiersin.org Although specific MD simulation studies on the complex of this compound with a biological target are not readily found, the methodology is widely applied to similar molecules to elucidate their mechanism of action and binding stability. chemrxiv.org

MD simulations of ligand-protein complexes typically involve several key steps. Initially, the complex is placed in a simulated physiological environment, including water molecules and ions. The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions. Finally, a production run is performed for a significant duration, often ranging from nanoseconds to microseconds, to capture the dynamic behavior of the complex. mdpi.com

For instance, in a hypothetical MD simulation of an N-phenylacetamide derivative bound to a target protein, the following data might be generated:

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the production MD simulation. |

| RMSD of Protein Backbone | 0.2 nm | A low and stable RMSD suggests the protein maintains its overall fold with the ligand bound. |

| RMSF of Binding Site Residues | < 0.15 nm | Lower fluctuations in the binding site indicate a stable binding pocket. |

| Average Ligand-Protein H-Bonds | 3 | The average number of hydrogen bonds maintained between the ligand and the protein, indicating strong specific interactions. |

| Binding Free Energy (MM-PBSA) | -50 kcal/mol | A negative value indicates a favorable binding affinity of the ligand for the protein. |

Such simulations are instrumental in understanding the dynamic nature of molecular recognition and can guide the design of analogs with improved binding affinity and selectivity.

In Silico Screening and Virtual Ligand Design for Novel Analog Discovery

In silico screening and virtual ligand design are powerful computational strategies for the discovery of novel bioactive molecules. nih.gov These methods are particularly useful for exploring vast chemical spaces to identify promising new analogs of a lead compound like this compound.

Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. nih.gov Large chemical libraries are docked into the binding site of the target, and compounds are ranked based on their predicted binding affinity and interactions. als-journal.com For example, a virtual screening campaign to discover novel inhibitors of a particular enzyme might involve docking millions of compounds into its active site. The top-scoring compounds would then be selected for experimental validation.

Ligand-based virtual screening (LBVS), on the other hand, is employed when the structure of the target is unknown. This approach utilizes the structural and physicochemical properties of known active compounds to identify new molecules with similar characteristics. nih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a common LBVS technique.

In the context of discovering novel analogs of this compound, a virtual screening workflow could be designed. A library of commercially available or synthetically accessible compounds could be screened against a relevant biological target. The results of such a screening are often presented in a table format, highlighting the most promising candidates.

Below is a hypothetical example of a virtual screening output for analogs of a phenylacetamide scaffold against a target protein:

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Analog 1 | -9.5 | Tyr122, Phe256, Arg298 | High |

| Analog 2 | -9.2 | Tyr122, Asp125, Phe256 | High |

| Analog 3 | -8.7 | Tyr122, Val189, Phe256 | Medium |

| Analog 4 | -8.1 | Phe256, Arg298 | Medium |

| Analog 5 | -7.4 | Tyr122, Val189 | Low |

The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding. The identification of key interacting residues helps in understanding the binding mode and provides insights for further optimization. Promising candidates identified through virtual screening are then synthesized and subjected to experimental testing to confirm their biological activity. nih.gov

Investigation of Biological Activities and Mechanistic Pathways

Evaluation of Specific Biological Effects Attributed to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide and its Analogs

The core structure of N-phenylacetamide is a versatile scaffold that has been extensively modified to explore a wide range of biological activities. Research into its analogs has uncovered effects spanning receptor modulation, enzyme inhibition, and broad pharmacological properties.

While comprehensive screening of this compound against a wide panel of receptors such as Adenosine A3, Serotonin 5-HT2, CCK-B, AhR, EGFR/VEGFR-2, or Plk1 PBD is not extensively documented in the literature, studies on related structures suggest potential interactions with various receptor systems.

One area of investigation has been the Trace Amine-Associated Receptor 1 (TAAR1). A study identified a 4-(2-aminoethyl)piperidine derivative, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, as a submicromolar agonist of TAAR1 with an EC50 value of 0.507 μM. nih.gov This finding is relevant due to the shared 2-aminoethyl-phenyl structural motif, suggesting that the title compound could potentially modulate TAAR1, a receptor implicated in psychotic disorders. nih.gov

Analogs of N-phenylacetamide have demonstrated significant inhibitory activity against several key enzymes.

Cyclooxygenase (COX): Acetanilide (B955) derivatives have been investigated as inhibitors of COX enzymes, which are central to the inflammatory pathway. proquest.com Molecular docking studies have shown that these compounds can fit within the active site of the COX-2 enzyme, suggesting a mechanism for their anti-inflammatory and analgesic effects. proquest.com

Carbonic Anhydrase (CA): Certain N-phenylacetamide-based sulfonamides have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov One indole-2,3-dione derivative demonstrated potent inhibition of hCA II with a K_I of 5.87 nM. nih.gov The compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide is also listed as an inhibitor of Carbonic anhydrase 1 and 2. drugbank.com

Heme Oxygenase-1 (HO-1): Novel acetamide-based compounds have been developed as inhibitors of HO-1, an enzyme overexpressed in many tumors that plays a cytoprotective role. nih.gov Anilide derivatives showed inhibitory potencies in the micromolar range, with one compound displaying an HO-1 IC50 value of 8.34 μM. nih.gov

Bacterial Enzymes: Phenylacetamide derivatives have been identified as potential inhibitors of bacterial enzymes. Specifically, certain analogs showed potent inhibitory activity against E. coli ParE, a subunit of topoisomerase IV essential for bacterial DNA replication, with IC50 values as low as 0.27 μg/mL. nih.gov

| Enzyme Target | Analog Class | Reported Potency | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Acetanilide derivatives | Docking studies suggest binding | proquest.com |

| Carbonic Anhydrase II (hCA II) | Isatin N-phenylacetamide sulfonamides | K_I = 5.87 nM | nih.gov |

| Heme Oxygenase-1 (HO-1) | Anilide derivatives | IC50 = 8.34 µM | nih.gov |

| E. coli ParE | Phenylacetamide derivatives | IC50 = 0.27 µg/mL | nih.gov |

The N-phenylacetamide scaffold is associated with a broad spectrum of pharmacological activities, including well-established analgesic and antipyretic properties and emerging potential as antimicrobial and anticancer agents. digitellinc.comwikipedia.org

Antimicrobial Potential: A significant body of research highlights the antibacterial activity of N-phenylacetamide derivatives. Thiazole-containing analogs have shown promising results against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc). mdpi.comnih.govnih.gov The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, for instance, exhibited an EC50 value of 156.7 µM against Xoo. mdpi.comnih.govnih.gov Other 2-oxo-N-phenylacetamide derivatives demonstrated even greater potency, with EC50 values against Xoo as low as 0.63 mg/L. acs.org Phenylacetamide derivatives have also shown significant activity against E. coli and MRSA, with MIC values below 1 μg/mL. nih.gov

Anti-inflammatory and Analgesic Potential: The analgesic properties of acetanilide (N-phenylacetamide) are historically significant, representing one of the earliest synthetic analgesic drugs. digitellinc.comwikipedia.orgebi.ac.uk Modern research continues to build on this, with newly synthesized acetanilide and phenoxy-N-phenylacetamide derivatives showing significant analgesic and anti-inflammatory responses in animal models. proquest.comrjptonline.orgresearchgate.net

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of N-phenylacetamide analogs against various cancer cell lines. 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were potent against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines, with some compounds showing IC50 values as low as 52 μM. nih.govnih.govsemanticscholar.org Other series of phenylacetamide and 1,3-thiazole derivatives have shown potent cytotoxicity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cells, with one compound displaying an IC50 of 1.3 µM against HeLa cells. tbzmed.ac.irijcce.ac.ir

| Activity | Analog Class | Target | Reported Potency | Reference |

|---|---|---|---|---|

| Antibacterial | Thiazole-containing N-phenylacetamides | Xanthomonas oryzae | EC50 = 156.7 µM | mdpi.comnih.gov |

| Antibacterial | 2-Oxo-N-phenylacetamide | Xanthomonas oryzae | EC50 = 0.63 mg/L | acs.org |

| Antibacterial | Phenylacetamide derivatives | E. coli | MIC = 0.64 µg/mL | nih.gov |

| Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate) | IC50 = 52 µM | nih.gov |

| Anticancer | 1,3-Thiazole acetamides | HeLa (Cervical) | IC50 = 1.3 µM | ijcce.ac.ir |

| Anti-inflammatory | Acetanilide derivatives | Carrageenan-induced edema | 61.36% inhibition | proquest.com |

| Analgesic | Phenoxy-N-phenylacetamides | Eddy's hot plate | Significant activity | proquest.comrjptonline.org |

Identification of Molecular Targets and Ligand-Binding Domains

Based on the functional assays of its analogs, the molecular targets for this class of compounds are diverse. Key targets identified include enzymes central to pathological processes, such as COX-2, Carbonic Anhydrases, and Heme Oxygenase-1. proquest.comnih.govnih.gov In the context of antimicrobial activity, specific bacterial proteins like the topoisomerase subunit ParE and the chaperone protein Clp have been identified as targets. nih.govacs.org For anticancer effects, the mechanism appears to involve the induction of apoptosis, implicating key proteins in this pathway such as caspases (specifically caspase-3), proteins of the Bcl-2 family (Bax), and FasL. tbzmed.ac.irijcce.ac.ir Furthermore, preliminary evidence suggests potential interaction with neuronal receptors like TAAR1. nih.gov

Elucidation of Underlying Biochemical Pathways and Cellular Responses Modulated by the Compound

The interaction of N-phenylacetamide analogs with their molecular targets initiates cascades of downstream cellular events.

Inflammatory and Pain Pathways: Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. This is the primary biochemical pathway responsible for the well-documented anti-inflammatory and analgesic effects of this compound class. proquest.com

Cancer Apoptotic Pathways: The anticancer activity of these derivatives is linked to the induction of programmed cell death (apoptosis). Studies show that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. tbzmed.ac.ir Cellular responses include the generation of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and the activation of executioner caspase-3, which collectively lead to cell death. tbzmed.ac.irijcce.ac.ir

Bacterial Viability Pathways: The antibacterial mechanisms involve distinct pathways. Some analogs cause direct physical damage, leading to cell membrane rupture. mdpi.comnih.gov Others interfere with critical intracellular processes. Inhibition of the ParE enzyme disrupts DNA replication and chromosome segregation, leading to bacterial death. nih.gov Targeting the Clp protein interferes with protein quality control and homeostasis, which is also lethal to the bacteria. acs.org

Stereochemical Influence on Biological Potency, Selectivity, and Efficacy

The title compound, this compound, is a chiral molecule, possessing a stereocenter at the first carbon of the aminoethyl side chain. The "(R)" designation specifies a particular three-dimensional arrangement of the atoms around this chiral center.

Stereochemistry is a critical determinant of biological activity because interactions between a drug molecule and its biological target (e.g., an enzyme or receptor) are highly dependent on the three-dimensional shape of both entities. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. One enantiomer (the eutomer) may bind to the target with high affinity and elicit a strong biological response, while the other enantiomer (the distomer) may be significantly less active or even inactive.

While specific studies directly comparing the biological activity of the (R)- and (S)-enantiomers of N-(4-(1-Aminoethyl)phenyl)acetamide were not identified, the principles of stereochemistry strongly suggest that a difference in potency, selectivity, and efficacy would exist. For example, studies on other chiral compounds, such as racemic 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, have noted the importance of isolating and characterizing the activity of individual stereoisomers. google.com It is therefore highly probable that the (R)-enantiomer and its (S)-counterpart would display distinct biological profiles, making stereospecific synthesis and evaluation a crucial aspect of drug development for this class of compounds.

Structure Activity Relationship Sar and Medicinal Chemistry Applications

Systematic Modification of the (R)-N-(4-(1-Aminoethyl)phenyl)acetamide Scaffold for Bioactivity Enhancement

The this compound structure presents several key points for systematic modification to enhance bioactivity. These modifications are typically guided by the desired therapeutic target and involve altering functional groups to improve potency, selectivity, and pharmacokinetic properties.

The Acetamide (B32628) Group (-NHCOCH3): The acetamide moiety offers another avenue for modification. The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to probe for steric and electronic effects at the receptor binding site. Furthermore, the amide nitrogen and carbonyl oxygen are key hydrogen bond acceptors and donors, and their environment can be modulated.

The Phenyl Ring: The central aromatic ring can be substituted with various functional groups at the positions ortho or meta to the existing substituents. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electronic properties of the entire molecule, which can be crucial for binding affinity.

The Chiral Center: The stereochemistry at the ethyl bridge is of paramount importance. The (R)-configuration is a defining feature, and its interaction with a chiral biological target is often significantly different from that of its (S)-enantiomer. Maintaining or inverting this stereocenter is a key consideration in analog design.

A hypothetical series of modifications to enhance a specific bioactivity, such as enzyme inhibition, might be explored as follows:

| Modification Site | Modification Example | Rationale for Bioactivity Enhancement |

| Primary Amine | Acylation with a substituted benzoic acid | Introduce additional aromatic interactions and hydrogen bonding partners. |

| Phenyl Ring | Addition of a fluorine atom | Modulate pKa, improve metabolic stability, and potentially enhance binding affinity through halogen bonding. |

| Acetamide Group | Replacement of acetyl with a cyclopropylcarbonyl group | Introduce conformational rigidity and explore a different hydrophobic pocket in the target's active site. |

Identification of Key Pharmacophoric Elements Critical for Target Recognition and Biological Response

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target and trigger a response. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on its structure:

Hydrogen Bond Donor: The primary amine is a potent hydrogen bond donor. The N-H bonds of the acetamide group also serve as hydrogen bond donors.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The central phenyl ring provides a planar, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein.

Chiral Center: The (R)-configured stereocenter provides a specific 3D vector for one of the substituents, which is critical for precise orientation within a chiral binding pocket.

Positive Ionizable Feature: At physiological pH, the primary amine is likely protonated, presenting a positive charge that can interact with negatively charged residues (e.g., aspartate, glutamate) in the target protein.

These elements must be correctly positioned relative to each other for effective target recognition. The distances and angles between the aromatic ring, the hydrogen bond donor/acceptor, and the chiral center are critical determinants of biological activity.

Lead Optimization Strategies for Drug Discovery and Development

Once a compound like this compound or a derivative shows initial promise (a "hit"), it undergoes lead optimization to improve its drug-like properties. nih.gov This process aims to enhance efficacy and safety while ensuring the molecule has suitable pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME).

Strategies for optimizing this scaffold would include:

Potency Enhancement: Fine-tuning the substitutions on the phenyl ring and the nature of the groups attached to the primary amine to maximize binding affinity with the target.

Selectivity Improvement: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects. For example, introducing bulky groups might prevent the molecule from fitting into the binding sites of related but undesired targets.

Metabolic Stability: Introducing groups that block sites of metabolic degradation. For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can enhance the compound's half-life in the body.

Solubility and Permeability: Adjusting the polarity of the molecule to achieve a balance between aqueous solubility (for formulation and distribution) and lipid permeability (for crossing cell membranes). This can be achieved by adding or removing polar functional groups.

Design and Synthesis of Novel Analogs with Improved Efficacy, Selectivity, and Pharmacokinetic Profiles

Building on the principles of SAR and lead optimization, the rational design of novel analogs is the next step. This involves creating new molecules that are predicted to have superior properties based on the data gathered from previous iterations.

For the this compound scaffold, the design of novel analogs might involve:

Scaffold Hopping: Replacing the central phenylacetamide core with a bioisosteric equivalent, such as a heteroaromatic ring system (e.g., pyridine (B92270), thiazole), to explore new chemical space and potentially improve properties like solubility or patentability. drugbank.com

Fragment-Based Growth: Using the core scaffold as a starting point and "growing" additional functionality from the primary amine or phenyl ring to occupy additional pockets in the target's binding site, thereby increasing potency.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding and can also improve selectivity.

The synthesis of these new analogs would rely on established synthetic chemistry routes. The primary amine of the starting scaffold serves as a versatile handle for a variety of coupling reactions, such as amide bond formation, reductive amination, and nucleophilic substitution, allowing for the creation of diverse libraries of compounds for biological evaluation.

Below is a table illustrating a hypothetical design strategy for novel analogs based on a lead compound with the this compound core.

| Analog Series | Design Strategy | Target Property Improvement | Example Synthetic Step |

| Series A | Varying substituents on a benzoyl group attached to the primary amine | Efficacy (Potency) | Amide coupling of the primary amine with a library of substituted benzoic acids. |

| Series B | Bioisosteric replacement of the phenyl ring with a pyridine ring | Pharmacokinetics (Solubility, Metabolic Profile) | Synthesis of the pyridine-containing analog of the starting material. |

| Series C | Incorporation of the ethylamine (B1201723) side-chain into a piperidine (B6355638) ring | Selectivity and Potency | Multi-step synthesis to create a conformationally constrained analog. |

Through these iterative cycles of design, synthesis, and testing, the simple scaffold of this compound can serve as a valuable starting point in the complex journey of drug discovery and development.

Conclusion and Future Research Perspectives

Synthesis of Research Advances and Unanswered Questions Pertaining to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide

This compound is primarily recognized as a chiral building block or intermediate in organic synthesis. Its importance lies in the enantiomerically pure amine group, which is crucial for creating stereospecific final products. nih.gov The synthesis of such chiral amines is a significant challenge in organic chemistry, with asymmetric hydrogenation being one of the most direct and efficient methods. acs.org

Key Research Advances:

Asymmetric Synthesis: Significant progress has been made in the enantioselective synthesis of chiral amines. acs.org Methods like transition metal-catalyzed asymmetric hydrogenation of imines offer direct routes to α-chiral amines. acs.org

Catalyst Development: The development of novel chiral catalysts, including both metal-based and organocatalysts, has improved the efficiency and enantiomeric purity of chiral amine synthesis. chiralpedia.com

Unanswered Questions and Future Research Directions:

Greener Synthesis Routes: While effective, many current synthetic methods for chiral amines involve transition metals and organic solvents. A key unanswered question is the development of more sustainable and environmentally friendly synthetic pathways, potentially utilizing biocatalysis or principles of green chemistry. chiralpedia.com

Improving Stereoselectivity: Although high levels of stereoselectivity can be achieved, the precise mechanisms are not always fully understood. Further investigation into the factors controlling stereoselectivity in N-chiral-ketimine reductions could lead to more predictable and efficient syntheses. researchgate.net

Expanded Applications: The primary role of this compound appears to be as an intermediate. Research into its potential direct biological activity or use in materials science remains an open area for exploration.

| Research Area | Key Advances | Unanswered Questions / Future Directions |

|---|---|---|

| Synthetic Methods | Development of asymmetric hydrogenation and novel chiral catalysts. acs.orgchiralpedia.com | Exploration of greener synthetic routes (e.g., biocatalysis) and improving atom economy. chiralpedia.com |

| Stereocontrol | High enantiomeric purity achievable through modern catalytic systems. acs.org | Deeper mechanistic understanding to improve predictability and overcome limitations in challenging syntheses. researchgate.net |

| Applications | Established use as a chiral building block in organic synthesis. | Investigation into potential intrinsic biological activity or novel material applications. |

Emerging Methodologies and Technologies for Future Investigations into Chiral Acetamide (B32628) Compounds

The broader field of chiral compound analysis and synthesis is rapidly evolving, with new technologies offering unprecedented speed, efficiency, and precision. These advancements are directly applicable to future studies of this compound and related chiral acetamides.

Emerging Analytical and Preparative Technologies:

Supercritical Fluid Chromatography (SFC): SFC is gaining prominence as a powerful technique for both analytical and preparative chiral separations. selvita.com Compared to traditional high-performance liquid chromatography (HPLC), SFC offers faster separations, reduced consumption of toxic solvents, and higher efficiency, making it a greener and more economical choice. chromatographyonline.com Its advantages include higher flow rates and shorter column equilibration times without compromising resolution. selvita.com

Advanced Spectroscopic and Computational Methods: Techniques like Vibrational Circular Dichroism (VCD) are emerging for the unambiguous determination of the absolute configuration of chiral molecules. uff.br Concurrently, computational chemistry and machine learning are revolutionizing catalyst design and the prediction of chiroptical properties, accelerating the discovery of efficient synthetic pathways. chiralpedia.comadvancedsciencenews.com

Biocatalysis and Synthetic Biology: The use of engineered enzymes (biocatalysts) offers a highly selective and sustainable approach to chiral synthesis. nih.gov Synthetic biology allows for the creation of microorganisms engineered to produce specific chiral compounds under mild, environmentally friendly conditions. chiralpedia.com

| Technology | Description | Advantages for Chiral Acetamide Research |

|---|---|---|

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique using a supercritical fluid (like CO2) as the mobile phase. selvita.com | Faster analysis, reduced toxic solvent use, higher efficiency, and lower environmental impact compared to HPLC. chromatographyonline.com |

| Computational Modeling | In silico methods to predict molecular properties, interactions, and reaction outcomes. advancedsciencenews.com | Accelerates catalyst design, helps understand structure-activity relationships, and reduces experimental costs. advancedsciencenews.comnih.gov |

| Biocatalysis | Use of natural or engineered enzymes to catalyze chemical reactions. nih.gov | High stereoselectivity, mild reaction conditions, and alignment with green chemistry principles. chiralpedia.com |

| Advanced Spectroscopy (e.g., VCD) | Techniques that provide detailed information about the 3D structure of chiral molecules. chiralpedia.com | Allows for definitive determination of absolute configuration, crucial for pharmaceutical development. uff.br |

Translational Potential and Directions for Therapeutic Development Based on the Compound Scaffold

While this compound itself may not be a therapeutic agent, its core structure—a chiral amine linked to a phenylacetamide scaffold—is prevalent in many biologically active molecules. Understanding this scaffold's potential is key to future drug discovery efforts.

Therapeutic Relevance of the Scaffold:

Anti-inflammatory Agents: The acetamide functional group is a common feature in various anti-inflammatory drugs, including cyclooxygenase-II (COX-II) inhibitors used to treat arthritis and pain. archivepp.comresearchgate.net

Anticonvulsants: N-substituted acetamide derivatives have been synthesized and evaluated as potential anticonvulsant agents, suggesting the scaffold's relevance in treating neurological disorders. nih.gov

Antiviral and Antibacterial Agents: Recent studies have identified acetamide derivatives with inhibitory effects on HIV-1 viral transcription and potent antibacterial activities. nih.govnih.gov

P2Y14R Antagonists: N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases like gouty arthritis. nih.gov

Future Directions for Therapeutic Development:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold can be performed to explore its potential as a lead compound for various therapeutic targets. nih.gov This involves synthesizing analogs and evaluating their biological activity to build a comprehensive SAR.

Computational Drug Design: Virtual screening and computational docking can be used to identify potential biological targets for this scaffold. nih.gov This approach can prioritize experimental efforts and accelerate the discovery of new therapeutic applications. researchgate.net

Prodrug Strategies: The acetamide linkage is amenable to prodrug design, which can be used to improve the pharmacokinetic properties of potential drug candidates derived from this scaffold. archivepp.com

| Therapeutic Area | Relevance of the Acetamide Scaffold | Example Target/Application |

|---|---|---|

| Inflammation | Core structure in some non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com | Cyclooxygenase-II (COX-II) inhibition. researchgate.net |

| Neurological Disorders | Derivatives have shown anticonvulsant properties. nih.gov | Maximal electroshock seizure (MES) model. nih.gov |

| Infectious Diseases | Identified in compounds with anti-HIV and antibacterial activity. nih.govnih.gov | Inhibition of HIV-1 Tat-mediated transcription. nih.gov |

| Inflammatory Diseases | Scaffold for P2Y14 receptor antagonists. nih.gov | Treatment of acute gouty arthritis. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide?

- Methodological Answer : The synthesis of chiral acetamide derivatives often involves asymmetric reduction or resolution techniques. For example, LiEt₃BH has been used to reduce intermediates like (R)-N-(4-methoxyphenyl)-N-(5-phenylpent-1-en-3-yl)acetamide, yielding enantiomerically enriched products (86% yield) . For this compound, a similar approach could involve catalytic hydrogenation or enzymatic resolution of a ketone precursor. Characterization via HPLC (e.g., Chiralpak columns) and [α]D measurements are critical for verifying enantiopurity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm the acetamide backbone and stereochemistry at the 1-aminoethyl group. For example, in related compounds, ¹H-NMR peaks at δ 2.1–2.3 ppm correspond to the acetamide methyl group, while aromatic protons appear at δ 6.8–7.4 ppm . Mass spectrometry (HRMS or ESI-MS) should match the molecular formula (C₁₀H₁₄N₂O). Purity can be assessed via HPLC (≥98%) with UV detection at λmax ~255 nm, as used for structurally similar acetamides .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation of the aminoethyl group. Stability studies on analogous compounds (e.g., N-acetyl Norfentanyl) suggest a shelf life of ≥5 years when protected from light and moisture . Monitor degradation via periodic TLC or LC-MS to detect hydrolysis or racemization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. For example, N-phenylacetamide sulphonamides showed divergent analgesic activities depending on substituents . To address this:

- Stereochemical analysis : Verify enantiomeric excess (e.g., via chiral HPLC ).

- Dose-response profiling : Use in vitro models (e.g., COX inhibition assays) to establish EC₅₀ values.

- Computational modeling : Perform docking studies to correlate (R)-configuration with target binding (e.g., opioid receptors for related acetamides ).

Q. What strategies optimize enantioselective synthesis of this compound for scale-up?

- Methodological Answer : Transition from stoichiometric to catalytic methods. For example, asymmetric transfer hydrogenation with Ru catalysts (e.g., Noyori-type) can achieve >90% ee in ketone reductions . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. Process optimization should include solvent screening (THF or ethanol) and temperature control (0–25°C) to minimize racemization .

Q. How do researchers assess the metabolic fate of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Track deacetylation (amide hydrolysis) or oxidation of the aminoethyl group.

- In vivo studies : Administer radiolabeled compound (e.g., ¹⁴C-acetamide) and analyze plasma/tissue samples for parent drug and metabolites. Compare pharmacokinetic parameters (t₁/₂, AUC) between enantiomers to identify stereospecific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.